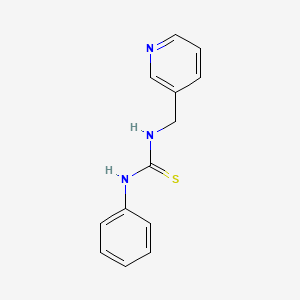

1-Phenyl-3-(pyridin-3-ylmethyl)thiourea

Description

Properties

IUPAC Name |

1-phenyl-3-(pyridin-3-ylmethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3S/c17-13(16-12-6-2-1-3-7-12)15-10-11-5-4-8-14-9-11/h1-9H,10H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHALJZCNJGTFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355520 | |

| Record name | 1-phenyl-3-(pyridin-3-ylmethyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201215-93-2 | |

| Record name | 1-phenyl-3-(pyridin-3-ylmethyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea

An In-depth Technical Guide to the Synthesis and Characterization of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a heterocyclic thiourea derivative of significant interest. Thiourea derivatives are a pivotal class of compounds in medicinal chemistry and drug discovery, demonstrating a wide array of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2] Their therapeutic potential often stems from the ability of the thiourea moiety (–NH–C(S)–NH–) to form robust hydrogen bonds with biological targets, acting as effective enzyme inhibitors or anion sensors.[3] This document offers a detailed, field-proven protocol for the synthesis via the nucleophilic addition of 3-(aminomethyl)pyridine to phenyl isothiocyanate. Furthermore, it establishes a self-validating framework for the structural confirmation and purity assessment of the final compound through a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA). This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Synthesis Methodology

The synthesis of N,N'-disubstituted thioureas is most efficiently achieved through the reaction of an isothiocyanate with a primary or secondary amine.[3] This method is characterized by its high atom economy, mild reaction conditions, and typically high yields.[4]

Reaction Principle: Nucleophilic Addition

The core of the synthesis is a nucleophilic addition reaction. The nitrogen atom of the primary amine, 3-(aminomethyl)pyridine, possesses a lone pair of electrons and acts as a nucleophile. It attacks the highly electrophilic carbon atom of the isothiocyanate group in phenyl isothiocyanate. This is followed by a proton transfer to the nitrogen atom of the former isothiocyanate, resulting in the stable this compound product.[4]

Reaction Scheme:

Chemical structures depicted in the workflow diagram below.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the synthesis, from starting materials to the purified, characterized final product.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Materials and Equipment:

-

Phenyl isothiocyanate (98%)

-

3-(Aminomethyl)pyridine (98%)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Ethanol (for recrystallization)

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Standard glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve phenyl isothiocyanate (1.0 eq) in 30 mL of anhydrous THF. Stir the solution using a magnetic stirrer at room temperature.

-

Amine Addition: Add 3-(aminomethyl)pyridine (1.05 eq) dropwise to the stirred solution over 10-15 minutes. A slight exotherm may be observed. The use of a slight excess of the amine ensures the complete consumption of the isothiocyanate.

-

Reaction: Allow the mixture to stir at room temperature. The reaction is typically complete within 2-4 hours. A white precipitate may form as the product is often insoluble in the reaction solvent.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The disappearance of the isothiocyanate spot indicates the completion of the reaction.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.

-

Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the resulting white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. Determine the yield and melting point.

Characterization and Structural Elucidation

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and the assessment of the purity of the synthesized this compound.

Characterization Workflow Diagram

This diagram illustrates the relationship between the synthesized compound and the analytical techniques used for its validation.

Caption: Analytical workflow for structural and purity validation.

Spectroscopic and Physical Data

The molecular formula of the target compound is C₁₃H₁₃N₃S, with a molecular weight of 243.33 g/mol .[5]

2.2.1. ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra are typically recorded in DMSO-d₆ or CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.8 - 10.2 | Singlet (broad) | 1H | NH -Ph |

| ~8.5 - 8.6 | Doublet | 1H | Pyridine C2-H |

| ~8.4 - 8.5 | Doublet | 1H | Pyridine C6-H |

| ~8.1 - 8.3 | Triplet (broad) | 1H | CH ₂-NH |

| ~7.6 - 7.7 | Doublet of Triplets | 1H | Pyridine C4-H |

| ~7.4 - 7.5 | Doublet | 2H | Phenyl (ortho) |

| ~7.3 - 7.4 | Triplet | 2H | Phenyl (meta) |

| ~7.2 - 7.3 | Triplet | 1H | Phenyl (para) |

| ~7.2 - 7.3 | Doublet of Doublets | 1H | Pyridine C5-H |

| ~4.7 - 4.8 | Doublet | 2H | -CH ₂- |

Note: The broadness of the NH proton signals is characteristic and results from quadrupole broadening and potential hydrogen bonding.[6]

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~181 - 183 | C =S (Thiocarbonyl) |

| ~148 - 150 | Pyridine C 2, C 6 |

| ~138 - 140 | Phenyl C 1 (ipso) |

| ~135 - 137 | Pyridine C 4 |

| ~133 - 135 | Pyridine C 3 (ipso) |

| ~128 - 130 | Phenyl C 3, C 5 |

| ~124 - 126 | Phenyl C 4 |

| ~123 - 124 | Pyridine C 5 |

| ~122 - 124 | Phenyl C 2, C 6 |

| ~45 - 47 | -C H₂- |

Insight: The downfield chemical shift of the thiocarbonyl carbon (~182 ppm) is a key diagnostic peak for thiourea derivatives.[6]

2.2.2. FT-IR Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Key FT-IR Absorption Bands

| Frequency (cm⁻¹) | Vibration Type | Assignment |

|---|---|---|

| 3150 - 3350 | N-H Stretching | Secondary Amine/Amide N-H |

| 3000 - 3100 | C-H Stretching | Aromatic C-H |

| 2850 - 2950 | C-H Stretching | Aliphatic C-H (CH₂) |

| 1580 - 1610 | C=N / C=C Stretching | Pyridine & Phenyl Ring |

| 1520 - 1550 | N-H Bending + C-N Stretching | Thioamide II Band |

| ~1350 | C-N Stretching | Thioamide |

| 1000 - 1200 | C=S Stretching | Thiocarbonyl (often mixed) |

| 700 - 800 | C-H Bending | Aromatic Out-of-Plane Bending |

Expertise: The C=S stretching vibration in thioureas is not a pure vibration and is often coupled with other modes, appearing in the 1000-1200 cm⁻¹ region. Its identification can be complex, but the combination of this band with the strong N-H and thioamide II bands is highly indicative of the thiourea moiety.[7][8]

2.2.3. Mass Spectrometry

Mass spectrometry confirms the molecular weight of the synthesized compound.

-

Technique: Electrospray Ionization (ESI) is typically used.

-

Expected Result: A prominent peak corresponding to the protonated molecular ion [M+H]⁺.

-

Calculated m/z: C₁₃H₁₄N₃S⁺ = 244.0903 [5]

2.2.4. Physicochemical Data

Table 4: Elemental and Physical Analysis

| Analysis | Expected Value | Purpose |

|---|---|---|

| Melting Point | Compound specific | Purity assessment and identity confirmation |

| Elemental Analysis | C: 64.17%, H: 5.39%, N: 17.27%, S: 13.18% | Confirmation of empirical formula and purity |

Trustworthiness: A sharp melting point and elemental analysis data within ±0.4% of the calculated values are strong indicators of high sample purity.

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of this compound. The straightforward nucleophilic addition of 3-(aminomethyl)pyridine to phenyl isothiocyanate provides the target compound in good yield. The provided characterization framework, employing NMR, FT-IR, Mass Spectrometry, and elemental analysis, constitutes a robust and self-validating system to unequivocally confirm the structure and purity of the final product. This protocol and the associated analytical data serve as a valuable resource for researchers engaged in the synthesis of novel thiourea derivatives for applications in drug discovery and medicinal chemistry.

References

-

Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20.

-

BenchChem. (2025). Application Note and Protocol: Synthesis of N-Substituted Thiourea Derivatives.

-

BenchChem. (2025). Application Notes and Protocols: Synthesis of Thioureas using (1-Isothiocyanatoethyl)benzene.

-

Organic Syntheses. (n.d.). Methylthiourea.

-

MDPI. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2).

-

MDPI. (n.d.). Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry.

-

Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation.

-

IOSR Journal. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media.

-

MDPI. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules, 27(19), 6667.

-

PubChem. (n.d.). This compound.

-

Ahmed, A. A., et al. (2020). Synthesis and infrared spectroscopic study of N, N'-bis(4-methoxybenzylidene)thiourea with its Co(II) and Ni(II) homobinuclear complexes. FUW Trends in Science & Technology Journal, 5(1), 125-129.

-

ResearchGate. (2021). ¹H-NMR spectra of the thiourea derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PubChemLite - this compound (C13H13N3S) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. chemrevlett.com [chemrevlett.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea

Introduction: The Therapeutic Potential of Pyridine-Containing Thiourea Scaffolds

In the landscape of modern medicinal chemistry, the thiourea moiety stands out as a versatile scaffold, underpinning a wide array of biologically active compounds.[1] Its derivatives are known to exhibit a remarkable spectrum of pharmacological activities, including anticancer, antibacterial, antioxidant, and anti-inflammatory properties.[1] The incorporation of a pyridine ring into these structures often enhances their therapeutic potential, contributing to improved binding interactions with biological targets and favorable pharmacokinetic profiles.[2][3] This guide focuses on a specific, promising derivative: 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea. We will delve into its fundamental physicochemical properties, providing a comprehensive framework for its synthesis, characterization, and evaluation. This document is intended to serve as a vital resource for researchers and professionals engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and practical, field-proven methodologies.

Molecular Identity and Predicted Physicochemical Profile

A clear understanding of a compound's basic structural and electronic features is the cornerstone of its development as a drug candidate. Herein, we present the fundamental identifiers and computationally predicted properties of this compound.

Structural Information

-

Molecular Formula: C₁₃H₁₃N₃S[4]

-

SMILES: C1=CC=C(C=C1)NC(=S)NCC2=CN=CC=C2[4]

-

InChI: InChI=1S/C13H13N3S/c17-13(16-12-6-2-1-3-7-12)15-10-11-5-4-8-14-9-11/h1-9H,10H2,(H2,15,16,17)[4]

-

InChIKey: QFHALJZCNJGTFQ-UHFFFAOYSA-N[4]

Predicted Physicochemical Properties

The following table summarizes key physicochemical parameters predicted through computational models. These values provide initial estimates that guide experimental design.

| Property | Predicted Value | Source |

| Molecular Weight | 243.33 g/mol | PubChem |

| Monoisotopic Mass | 243.08302 Da | [4] |

| XlogP | 2.0 | [4] |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be reliably achieved through the reaction of phenyl isothiocyanate with 3-(aminomethyl)pyridine. This method is a well-established route for the formation of unsymmetrical thioureas.[5]

Experimental Protocol: Synthesis

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3-(aminomethyl)pyridine (1.0 eq) in 30 mL of anhydrous tetrahydrofuran (THF).

-

Reaction Initiation: To the stirred solution, add phenyl isothiocyanate (1.0 eq) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Product Isolation: Upon completion of the reaction, the resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with cold diethyl ether (3 x 15 mL) to remove any unreacted starting materials. Further purification can be achieved by recrystallization from ethanol to yield the final product as a white to off-white solid.

Diagram of Synthesis Workflow

Caption: Synthetic workflow for this compound.

Comprehensive Physicochemical Characterization

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is critically influenced by its physicochemical properties.[6][7] Therefore, a thorough experimental determination of these parameters is essential.

Melting Point Determination

Protocol:

-

A small amount of the purified, dry crystalline product is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded.

Aqueous Solubility

Protocol (Shake-Flask Method):

-

An excess amount of the compound is added to a known volume of purified water (and other relevant buffers, e.g., pH 7.4 phosphate-buffered saline) in a sealed vial.

-

The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

The suspension is then filtered to remove undissolved solid.

-

The concentration of the compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity (LogP/LogD)

Protocol (Shake-Flask Method):

-

A known amount of the compound is dissolved in one of the two immiscible phases (n-octanol and a relevant aqueous buffer, e.g., pH 7.4).

-

The second immiscible solvent is added, and the mixture is shaken vigorously for several hours to allow for partitioning.

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined by HPLC-UV.

-

The LogP (for the neutral species) or LogD (at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Ionization Constant (pKa)

Protocol (Potentiometric Titration):

-

A solution of the compound is prepared in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO to ensure solubility).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

The pKa is determined from the inflection point of the resulting titration curve.

Spectroscopic and Structural Elucidation

The definitive confirmation of the chemical structure and purity of this compound requires a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and pyridyl rings, the methylene protons, and the N-H protons of the thiourea linkage. The chemical shifts and coupling patterns will be indicative of the electronic environment of each proton.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the aromatic carbons, the methylene carbon, and the thiocarbonyl carbon (C=S).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected vibrations include N-H stretching, aromatic C-H stretching, C=S stretching, and C-N stretching.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Single-Crystal X-ray Diffraction

For a definitive three-dimensional structure, single-crystal X-ray diffraction can be performed on a suitable crystal of the compound. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's behavior in the solid state and its potential interactions with biological targets.

Potential Biological Activity and In Vitro Evaluation

Thiourea derivatives containing pyridine and phenyl rings have shown promise as cytotoxic agents against various cancer cell lines.[8][9] Therefore, it is highly probable that this compound will exhibit antiproliferative activity.

In Vitro Cytotoxicity Screening (MTT Assay)

Protocol:

-

Cell Culture: Human cancer cell lines (e.g., a panel representing different cancer types) are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Diagram of In Vitro Cytotoxicity Workflow

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound and outlines detailed protocols for their experimental determination. The presented methodologies are robust and validated within the field of drug discovery. The predicted properties and the known biological activities of related compounds suggest that this molecule is a promising candidate for further investigation as a potential therapeutic agent. The successful synthesis and thorough characterization as described herein will lay a solid foundation for its advancement through the drug development pipeline, including in-depth biological evaluation and preclinical studies.

References

-

Synthesis, Biological Activity and Mechanism of Action of Pyridine-Containing Arylthiourea Derivatives. Journal of Agricultural and Food Chemistry. [Link]

-

Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules. [Link]

-

Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed. [Link]

-

Synthesis, Biological Activity and Mechanism of Action of Pyridine-Containing Arylthiourea Derivatives. ResearchGate. [Link]

-

Physicochemical Characterization. Creative Biolabs. [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

-

Synthesis of pyridine pyrimidine thiourea compounds 4a–4r. ResearchGate. [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Sygnature Discovery. [Link]

-

REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. [Link]

-

Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. [Link]

-

This compound. PubChem. [Link]

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC - PubMed Central. [Link]

-

Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Preprints.org. [Link]

-

Scheme 3 Preparation of 1-phenyl-3-(pyridin-3-yl). ResearchGate. [Link]

-

Synthesis of phenyl thiourea. PrepChem.com. [Link]

-

Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. ResearchGate. [Link]

-

1-Furoyl-3-methyl-3-phenylthiourea. ResearchGate. [Link]

-

A new samarium complex of 1,3-bis(pyridin-3-ylmethyl)thiourea on boehmite nanoparticles as a practical and recyclable nanocatalyst for the selective synthesis of tetrazoles. Scientific Reports. [Link]

-

SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences. [Link]

-

1-Furoyl-3-methyl-3-phenylthiourea. ResearchGate. [Link]

-

SOLVENT EFFECTS ON THE PHYSICO-CHEMICAL BEHAVIOR OF 1-((4-METHOXY-3, 5-DIMETHYLPYRIDIN-2-YL) METHYL)-3-PHENYLTHIOUREA IN 40% ETHANOL-WATER SOLUTIONS. ResearchGate. [Link]

-

1 H-NMR spectra of the thiourea derivatives. ResearchGate. [Link]

-

Synthesis and in vitro Cytotoxicity of 1-Benzoyl-3-methyl Thiourea Derivatives. ResearchGate. [Link]

-

Synthesis and in vitro Cytotoxicity of 1-Benzoyl-3-methyl Thiourea Derivatives. Semantic Scholar. [Link]

-

New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. MDPI. [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

-

Phenylthiourea. PubChem. [Link]

-

Thiourea, phenyl-. NIST WebBook. [Link]

-

Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. National Institutes of Health. [Link]

-

Spectroscopic, single crystal XRD structure, DFT and molecular dynamics investigation of 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. RSC Publishing. [Link]

-

Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. MDPI. [Link]

-

A new samarium complex of 1,3-bis(pyridin-3-ylmethyl)thiourea on boehmite nanoparticles as a practical and recyclable nanocatalyst for the selective synthesis of tetrazoles. PubMed. [Link]

-

Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. PMC. [Link]

-

N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis and in vitro antitubercular activity of some 1-[(4-sub)phenyl]-3-(4-{1-[(pyridine-4-carbonyl)hydrazono]ethyl}phenyl)thiourea. PubMed. [Link]

-

1-(4-Methylpyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea. PubChem. [Link]

-

1-Methyl-3-phenylthiourea. PMC - NIH. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C13H13N3S) [pubchemlite.lcsb.uni.lu]

- 5. ijcrt.org [ijcrt.org]

- 6. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-3-(pyridin-3-ylmethyl)thiourea is a molecule of significant interest in the field of medicinal chemistry. As a member of the thiourea class of compounds, which are known for a wide array of biological activities including antibacterial, antiviral, and anticancer properties, this particular derivative, with its phenyl and pyridyl moieties, presents a unique structural framework that is ripe for exploration in drug discovery and development.[1] The presence of both a hydrogen-bond donor (N-H), a hydrogen-bond acceptor (C=S and the pyridine nitrogen), and aromatic rings suggests the potential for diverse intermolecular interactions with biological targets.

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound. In the absence of a definitive crystal structure for this specific molecule, this guide synthesizes data from closely related crystallographic studies and employs computational modeling to predict its key structural features. This approach offers valuable insights for researchers engaged in the rational design of novel therapeutics based on the thiourea scaffold.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through a straightforward and well-established chemical reaction.

General Synthetic Protocol

A common and efficient method for the synthesis of unsymmetrical thioureas involves the reaction of an isothiocyanate with a primary amine. In this case, phenyl isothiocyanate is reacted with 3-(aminomethyl)pyridine.

Step-by-step methodology:

-

Dissolution of Amine: 3-(aminomethyl)pyridine is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or acetonitrile.

-

Addition of Isothiocyanate: Phenyl isothiocyanate is added dropwise to the stirred solution of the amine at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: The product, this compound, often precipitates out of the reaction mixture. It can then be collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried. If the product does not precipitate, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Solvent: Aprotic solvents are chosen to avoid any reaction between the solvent and the highly reactive isothiocyanate group.

-

Temperature: The reaction is typically carried out at room temperature as it is generally exothermic and proceeds readily without the need for heating.

-

Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, ensuring a high-purity final product suitable for further analysis and biological testing.

Spectroscopic Characterization (Predicted)

Based on the analysis of similar thiourea derivatives, the following spectroscopic data can be predicted for this compound:

-

1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and pyridyl rings, a characteristic downfield signal for the N-H protons of the thiourea group, and a singlet or doublet for the methylene (-CH2-) bridge. The chemical shifts of the N-H protons can be indicative of hydrogen bonding.[2][3]

-

13C NMR: The carbon NMR spectrum will show a characteristic signal for the thiocarbonyl (C=S) carbon in the range of 180-190 ppm. Signals for the aromatic carbons of the two rings and the methylene carbon will also be present.

-

FT-IR: The infrared spectrum is expected to display characteristic absorption bands for the N-H stretching vibrations (around 3200-3400 cm-1), C=S stretching (around 1300-1400 cm-1 and 700-850 cm-1), and aromatic C-H and C=C stretching vibrations.[4]

Molecular Structure and Geometry

While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), analysis of closely related N-aryl-N'-alkyl/aryl thiourea structures provides valuable insights into its likely molecular geometry.[5]

Key Structural Features (Predicted)

The molecular structure of this compound is characterized by a central thiourea core connecting a phenyl group and a pyridin-3-ylmethyl group.

Caption: Basic connectivity of this compound.

Based on crystallographic data of similar compounds, the thiourea unit (-NH-C(S)-NH-) is expected to be nearly planar. This planarity arises from the delocalization of the nitrogen lone pairs into the C=S π-system, resulting in partial double bond character for the C-N bonds.

Predicted Bond Lengths and Angles:

| Parameter | Predicted Value | Justification based on Analogs |

| C=S bond length | ~1.68 Å | Typical for thiourea derivatives. |

| C-N bond lengths | ~1.35 Å | Shorter than a typical C-N single bond due to resonance. |

| N-C-N bond angle | ~116° | Consistent with sp2 hybridization of the central carbon. |

| C-N-C bond angles | ~125° | Larger than the ideal 120° for sp2 nitrogen, likely due to steric hindrance. |

These values are estimations based on published crystal structures of related thiourea derivatives.[5]

Conformational Analysis

The overall shape of this compound is determined by the rotational freedom around several key single bonds. Understanding the preferred conformations is crucial for predicting how the molecule will interact with biological targets.

Rotational Isomers of the Thiourea Group

The C-N bonds of the thiourea moiety have a significant barrier to rotation due to their partial double bond character. This can lead to the existence of different rotational isomers (rotamers). For a disubstituted thiourea, several conformations are possible, often described by the orientation of the substituents relative to the sulfur atom (syn or anti).

Caption: Factors influencing the conformational stability of thiourea derivatives.

Computational studies on similar phenylthiourea derivatives suggest that the conformation where the larger aromatic groups are anti (or trans) to the sulfur atom is generally more stable due to reduced steric hindrance.[6]

Torsional Angles and Conformational Preferences

The key dihedral angles that define the conformation of this compound are:

-

Φ1 (Caryl-Caryl-N-C=S): The rotation of the phenyl group relative to the thiourea plane.

-

Φ2 (C=S-N-Cmethylene-Cpyridyl): The rotation around the N-CH2 bond.

-

Φ3 (N-Cmethylene-Cpyridyl-Cpyridyl): The rotation of the pyridyl ring.

Computational Modeling Approach (DFT):

To predict the most stable conformation, Density Functional Theory (DFT) calculations are an invaluable tool.

Workflow for Conformational Analysis:

Caption: A typical workflow for computational conformational analysis.

Based on DFT studies of analogous molecules, the following conformational preferences can be anticipated:

-

Phenyl Group Orientation: The phenyl ring is likely to be twisted with respect to the plane of the thiourea group to minimize steric interactions. The dihedral angle (Φ1) is typically in the range of 30-60 degrees.[7]

-

Pyridylmethyl Group Orientation: The pyridylmethyl group will also adopt a staggered conformation to minimize steric clashes. Intramolecular hydrogen bonding between one of the N-H protons and the nitrogen of the pyridine ring is a possibility and would significantly influence the preferred conformation.

-

Stable Conformations: The most stable conformers are likely to be those that balance the effects of steric hindrance, electronic delocalization, and potential intramolecular hydrogen bonding. It is plausible that a conformation where the pyridine nitrogen can act as a hydrogen bond acceptor for one of the thiourea N-H protons would be particularly stable.

Potential for Intermolecular Interactions and Biological Activity

The molecular structure of this compound is well-suited for forming multiple interactions with biological macromolecules, which is a key attribute for a potential drug candidate.

-

Hydrogen Bonding: The two N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom and the pyridine nitrogen are effective hydrogen bond acceptors.

-

π-π Stacking: The presence of two aromatic rings (phenyl and pyridyl) allows for potential π-π stacking interactions with aromatic residues in a protein binding pocket.

-

Hydrophobic Interactions: The aromatic rings and the methylene bridge can participate in hydrophobic interactions.

The combination of these features makes this compound an interesting scaffold for targeting a variety of proteins. Thiourea derivatives containing pyridine rings have been reported to exhibit a range of biological activities, including potential as anticancer and antimicrobial agents.[1] The specific substitution pattern in this compound will determine its unique biological activity profile.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformational properties of this compound. By integrating experimental data from related compounds with insights from computational modeling, a comprehensive picture of this molecule's key structural features has been developed. The analysis highlights the planarity of the thiourea core, the likely torsional angles of the aromatic substituents, and the potential for intramolecular hydrogen bonding.

The structural and conformational understanding presented here serves as a valuable resource for researchers in drug discovery and medicinal chemistry. It provides a rational basis for the design of new analogs with improved potency and selectivity, and for interpreting structure-activity relationships. Further experimental studies, including the synthesis and crystallographic analysis of this specific compound, are warranted to validate the predictions made in this guide and to further unlock the therapeutic potential of this promising thiourea derivative.

References

-

Pérez, H., Mascarenhas, Y., Estévez-Hernández, O., Santos Jr, S., & Duque, J. (2008). 1-Furoyl-3-methyl-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 64(1), o143. [Link]

-

Pérez, H., Mascarenhas, Y., Estévez-Hernández, O., Santos Jr, S., & Duque, J. (2008). 1-Furoyl-3-methyl-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 64(1), o143. [Link]

-

Alkan, C., Tek, Y., & Kahraman, D. (2011). Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. ResearchGate. [Link]

-

Orallo, D. E., et al. (2009). Studies on the reactivity of some N-aryl- and N-heteroaryl-N'-alkylthioureas towards electrophilic reagents. Synthesis of new N-pyridylthioureas and thiazolines. ResearchGate. [Link]

-

Armaković, S. J., et al. (2020). Spectroscopic, single crystal XRD structure, DFT and molecular dynamics investigation of 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. RSC Advances, 10(64), 39145-39161. [Link]

-

Masson, G., & Gandon, V. (2014). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry, 12(35), 6843-6851. [Link]

-

Stoerkler, T., et al. (2025). N-Aryl or N-Alkyl Pyridinium-substituted Excited-State Intramolecular Proton Transfer fluorophores. ChemPlusChem, e202500138. [Link]

-

Shafi, S., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(6), 1285. [Link]

-

Silitonga, A. S., et al. (2022). Computational Studies of Thiourea Derivatives as Anticancer Candidates through Inhibition of Sirtuin-1 (SIRT1). Jurnal Kimia Sains dan Aplikasi, 25(3), 87-96. [Link]

-

Owen, N. L., & Hester, R. E. (1969). Vibrational spectra and torsional barriers of anisole and some monohalogen derivatives. Spectrochimica Acta Part A: Molecular Spectroscopy, 25(2), 343-353. [Link]

-

Saeed, A., et al. (2021). Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives. ACS Omega, 6(42), 28045-28059. [Link]

-

Nagpal, A., & Paliwal, S. K. (2019). Molecular Modeling, Docking, and QSAR Studies on A Series of N-arylsulfonyl-N-2-pyridinyl-piperazines Analogs Acting as Anti-Diabetic Agents. Trends in Sciences, 16(1), 746-760. [Link]

-

Orallo, D. E., et al. (2009). Studies on the reactivity of some N-aryl- and N-heteroaryl-N'-alkylthioureas towards electrophilic reagents. Synthesis of new N-pyridylthioureas and thiazolines. ResearchGate. [Link]

-

Gutiérrez Sanfeliciano, S. M., & Schaus, J. M. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLOS ONE, 13(3), e0192974. [Link]

-

Gîlcă, I.-V., & Tănase, M. A. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10801. [Link]

-

Khan, I., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers in Chemistry, 10, 965594. [Link]

-

El-Metwaly, N. M., & El-Gazzar, A. A. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. ResearchGate. [Link]

-

Chen, Q., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 708311. [Link]

-

Arjunan, V., et al. (2014). FT-IR spectrum of 1,3-diphenyl thiourea (a) theoretical (b) experimental. ResearchGate. [Link]

-

Kaminsky, J., & Schlegel, H. B. (2007). Conformational Preferences and Internal Rotation in Alkyl- and Phenyl-Substituted Thiourea Derivatives. Journal of Chemical Theory and Computation, 3(4), 1481-1490. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-PHENYL-3-(2-THIAZOLYL)-2-THIOUREA(14901-16-7) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Novel Thiourea Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of the Thiourea Scaffold in Medicinal Chemistry

Thiourea derivatives, a class of organic compounds characterized by the presence of a central thiocarbonyl group flanked by two nitrogen atoms, have emerged as a remarkably versatile scaffold in medicinal chemistry.[1] Their structural simplicity belies a profound capacity for diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This widespread bioactivity stems from the unique electronic and structural features of the thiourea moiety, which allows for a multitude of interactions with biological macromolecules. The sulfur atom can act as a hydrogen bond acceptor and a metal chelator, while the N-H groups are excellent hydrogen bond donors.[4] This enables thiourea derivatives to bind to and modulate the function of a wide array of enzymes and receptors.[5] Furthermore, the ease of synthesis and the ability to introduce a vast range of substituents at the nitrogen atoms provide a powerful platform for fine-tuning their pharmacological properties and exploring structure-activity relationships (SAR).[6][7] This technical guide provides an in-depth exploration of the diverse biological activities of novel thiourea derivatives, offering field-proven insights into their mechanisms of action, experimental evaluation, and therapeutic potential for researchers, scientists, and drug development professionals.

Antimicrobial Activity: A Renewed Arsenal Against Drug Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Thiourea derivatives have garnered significant attention as a promising class of antimicrobial agents with the potential to overcome existing resistance mechanisms.[8][9]

Mechanism of Action

The antimicrobial action of thiourea derivatives is often multifactorial. One key mechanism involves the chelation of essential metal ions, such as nickel in bacterial urease, which disrupts critical enzymatic processes.[10] Additionally, these compounds can interfere with microbial nucleic acid synthesis by targeting enzymes like DNA gyrase and topoisomerase IV.[8] The lipophilicity conferred by various substituents on the thiourea core can also facilitate the disruption of bacterial cell membranes.[8]

Quantitative Data: Antimicrobial Potency

The antimicrobial efficacy of thiourea derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible microbial growth.

| Derivative Class | Example Substituents | Target Organism | MIC (µg/mL) | Reference |

| Triazole-bearing | Aliphatic and Aromatic Isothiocyanates | Staphylococcus aureus | 4 - 32 | [8] |

| Triazole-bearing | Aliphatic and Aromatic Isothiocyanates | Methicillin-resistant S. aureus (MRSA) | 4 - 64 | [8] |

| Indole-derived | Halogenated Phenyl | Gram-positive cocci | 6.25 - 25 | [11] |

| Quinolone-based | N-methyl | Urease producing bacteria | IC50 = 1.83 µM (urease inhibition) | [12] |

| Phenylthiourea | 4-Bromophenyl | Salmonella typhimurium | 100 | [13] |

| Phenylthiourea | 4-Bromophenyl | Escherichia coli | 125 | [13] |

| Benzoylthiourea | Varied aromatic | Fungi and Gram-positive bacteria | 3.1 - 6.3 | [10] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial or fungal culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Thiourea derivative stock solution (typically in DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin, ampicillin)

-

Negative control (broth only)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Dilute the microbial culture in sterile broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Serial Dilution of Compounds: In the 96-well plate, perform a two-fold serial dilution of the thiourea derivative stock solution in the broth medium to obtain a range of concentrations. Also, prepare dilutions for the positive control antibiotic.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well containing the diluted compounds and controls.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that shows no visible turbidity (growth). Alternatively, the absorbance can be read using a microplate reader.[14]

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for Antimicrobial Susceptibility Testing.

Anticancer Activity: Targeting the Hallmarks of Cancer

Thiourea derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[15][16][17] Their mechanisms of action are often multifaceted, targeting various hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and angiogenesis.[5][18]

Mechanism of Action and Signaling Pathways

A key mechanism of action for many anticancer thiourea derivatives is the inhibition of protein kinases, which are critical components of signaling pathways that regulate cell growth and proliferation.[18] For instance, some derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) such as VEGFR2, VEGFR3, and PDGFRβ, thereby impeding angiogenesis.[19] Others can interfere with the RAS-RAF-MAPK signaling cascade, a pathway frequently dysregulated in cancer.[20] Additionally, some thiourea derivatives can induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins or activating pro-apoptotic pathways.[17]

Signaling Pathway: Thiourea Derivatives in Cancer

Caption: Potential Mechanisms of Anticancer Thiourea Derivatives.

Quantitative Data: Cytotoxic Potency

The cytotoxic activity of thiourea derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

| Derivative Class | Example Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| Benzodioxole-bearing | N1,N3-disubstituted-thiosemicarbazone | HCT116 (Colon) | 1.11 | [17] |

| Benzodioxole-bearing | N1,N3-disubstituted-thiosemicarbazone | HepG2 (Liver) | 1.74 | [17] |

| Benzodioxole-bearing | N1,N3-disubstituted-thiosemicarbazone | MCF7 (Breast) | 7.0 | [17] |

| Fluoro-substituted | meta-bis-thiourea | MOLT-3 (Leukemia) | 1.20 | [21] |

| Fluoro-substituted | meta-bis-thiourea | HepG2 (Liver) | 1.50 | [21] |

| Pyridin-2-yl substituted | Aryl | MCF-7 (Breast) | 1.3 | [16] |

| Pyridin-2-yl substituted | Aryl | SkBR3 (Breast) | 0.7 | [16] |

| Naproxen-derived | Varied aromatic | HeLa (Cervical) | 9 - 11 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][22][23][24][25]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Sterile 96-well plates

-

Thiourea derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[22]

-

Compound Treatment: Treat the cells with various concentrations of the thiourea derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[22]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[25]

-

Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to dissolve the purple formazan crystals.[23]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[25] The absorbance is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

Caption: Workflow for the MTT Cytotoxicity Assay.

Antiviral and Anti-inflammatory Activities: Modulating Host Responses

Beyond their direct antimicrobial and anticancer effects, thiourea derivatives have also demonstrated promising antiviral and anti-inflammatory activities, often by modulating host cellular pathways.[2][3]

Antiviral Mechanisms

The antiviral activity of thiourea derivatives has been reported against a range of viruses, including Hepatitis B Virus (HBV) and Tobacco Mosaic Virus (TMV).[5][19][25] The mechanisms of action can be varied. For instance, some derivatives have been shown to inhibit viral replication by targeting viral enzymes or proteins.[19] In the case of TMV, a thiourea derivative was found to inhibit the polymerization of the viral capsid protein.[19][25] Other derivatives may exert their antiviral effects by modulating host factors that are essential for viral replication.[5]

Quantitative Data: Antiviral Potency

| Derivative Class | Example Substituents | Virus | Activity | Reference |

| Chiral Phosphonate | O,O'-diisopropyl | Tobacco Mosaic Virus (TMV) | 53.3% curative activity at 500 µg/mL | [19][25] |

| Thiazolyl-phenyl | N-(4-methyl-2-thiazolyl)-N'-phenylthiourea | Hepatitis B Virus (HBV) | Effective inhibition of replication | [5] |

| Adamantylthiourea | 3-substituted | Influenza A2 | Antiviral activity comparable to amantadine | [24] |

| Indole-derived | Varied aryl/alkyl | HIV-1 and ssRNA+ viruses | Varied antiviral activity | [2] |

Anti-inflammatory Mechanisms and the NF-κB Pathway

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Thiourea derivatives have shown potential as anti-inflammatory agents by targeting key inflammatory pathways.[3][22] A central player in inflammation is the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of numerous pro-inflammatory genes.[11] Some thiourea derivatives can suppress the activation of the NF-κB pathway by inhibiting the phosphorylation and subsequent degradation of its inhibitor, IκBα.[26] This prevents the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[11] Additionally, some derivatives can inhibit the activity of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[22][24]

Signaling Pathway: Thiourea Derivatives and NF-κB Inhibition

Caption: Inhibition of the NF-κB Signaling Pathway by Thiourea Derivatives.

Quantitative Data: Anti-inflammatory Potency

| Derivative Class | Example Substituents | Assay | Activity | Reference |

| Naproxen-derived | m-anisidine | Carrageenan-induced paw edema | 54.01% inhibition | [22] |

| Naproxen-derived | N-methyl tryptophan methyl ester | Carrageenan-induced paw edema | 54.12% inhibition | [22] |

| Naproxen-derived | m-anisidine | 5-LOX inhibition | IC50 = 0.30 µM | [22][24] |

| Bis-thiourea | N-benzoylthioureido benzene | Lipoxygenase inhibition | Promising potential | [7] |

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the diverse and potent biological activities of novel thiourea derivatives. Their demonstrated efficacy as antimicrobial, anticancer, antiviral, and anti-inflammatory agents underscores the immense potential of the thiourea scaffold in modern drug discovery. The ease of their synthesis and the vast chemical space that can be explored through substituent modification offer exciting opportunities for the development of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this field should focus on several key areas. A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for rational drug design and optimization. The application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to play a vital role in identifying promising lead compounds. Furthermore, a greater emphasis on in vivo studies and preclinical development will be necessary to translate the promising in vitro activities of these derivatives into clinically effective therapies. The continued exploration of the biological activities of novel thiourea derivatives holds great promise for addressing some of the most pressing challenges in human health.

References

-

Wyrębek, P., Sowik, P., Szymański, P., & Różalski, A. (2021). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Medicinal Chemistry, 17(7), 789-801. [Link]

-

Novaković, N., Drakulić, D., Božić, B., Vujić, M., Branković, J., Avramović, M., ... & Jakovljević, V. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Pharmaceuticals, 16(4), 666. [Link]

- Kharb, R., Sharma, P. C., & Yar, M. S. (2011). Pharmacological significance of thiourea derivatives.

-

Pingaew, R., Saesong, T., Wolschann, P., & Nantasenamat, C. (2022). Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. Scientific reports, 12(1), 1-15. [Link]

- Gürbüz, D., Çiftçi, G. A., & Yılmaz, F. (2022).

-

Abbas, S. Y., El-Sharief, M. A., & Abdel-Fattah, M. A. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European journal of medicinal chemistry, 198, 112363. [Link]

-

Ramos, C., Olarte, I., Mendoza, I., & Martinez, A. (2021). Antiviral activity of thiourea derivatives against HIV-1 and ssRNA+ (BVDV, YFV, CV-B5, Sb-1) viruses and cytotoxicity against the cell lines used in the assays. Molecules, 26(11), 3294. [Link]

-

Novaković, N., Drakulić, D., Milosavljević, M., Vujović, Z., & Nikolić, M. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Molecules, 28(24), 8109. [Link]

-

Tilley, J. W., Levitan, P., & Kramer, M. J. (1979). Adamantylthiourea derivatives as antiviral agents. Journal of medicinal chemistry, 22(8), 1009-1010. [Link]

-

Fan, H., Bhadury, P. S., Jin, L., & Hu, D. (2011). Antiviral activity and mechanism of action of novel thiourea containing chiral phosphonate on tobacco mosaic virus. International journal of molecular sciences, 12(7), 4522-4535. [Link]

-

Cunha, S., Macedo, F., Jr, Costa, G., & Sá, F. (2007). Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. Molecules, 12(5), 1076-1087. [Link]

-

Khan, K. M., Ambreen, N., Karim, A., Saied, S., Amyn, A., Ahmed, A., & Perveen, S. (2018). Acute toxicity and anti-inflammatory activity of bis-thiourea derivatives. Open Chemistry, 16(1), 939-947. [Link]

-

Bielenica, A., Kędzierska, E., Koliński, M., Bąk, A., & Giebułtowicz, J. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-59. [Link]

-

Al-Harbi, R. A. K., & Bkhaitan, M. M. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-59. [Link]

-

Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2018). Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 23(10), 2469. [Link]

-

Ahmed, E. M. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]

-

Kumar, V., & Chimni, S. S. (2015). Recent developments on thiourea based anticancer chemotherapeutics. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 163-175. [Link]

-

Singh, D., Kumar, V., Singh, S., Kumar, A., & Kumar, R. (2023). Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. bioRxiv. [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

-

Fan, H., Bhadury, P. S., Jin, L., & Hu, D. (2011). Antiviral activity and mechanism of action of novel thiourea containing chiral phosphonate on tobacco mosaic virus. International journal of molecular sciences, 12(7), 4522-4535. [Link]

-

Abbas, S. Y., El-Sharief, M. A., & Abdel-Fattah, M. A. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European journal of medicinal chemistry, 198, 112363. [Link]

-

Zhang, Y., Wang, S., Liu, Y., & Li, N. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2221087. [Link]

-

Bîcu, E., Uivarosi, V., Ionescu, V. G., Pirvu, L., & Olaru, O. T. (2022). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 27(19), 6297. [Link]

-

Chen, T. M., Chen, Y. L., & Chern, J. W. (2009). Design, synthesis, and anti-HCV activity of thiourea compounds. Bioorganic & medicinal chemistry letters, 19(7), 1950-1955. [Link]

-

Kumar, V., & Chimni, S. S. (2015). Recent developments on thiourea based anticancer chemotherapeutics. Anti-cancer agents in medicinal chemistry, 15(2), 163-175. [Link]

-

BioRender. (n.d.). Graphviz tutorial. [Link]

-

Zhang, Y., Wang, S., Liu, Y., & Li, N. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2221087. [Link]

-

Poly, S., & Roy, K. (2022). Recent Advances in Thiourea Based Colorimetric and Fluorescent Chemosensors for Detection of Anions and Neutral Analytes: A Review. Polycyclic Aromatic Compounds, 1-32. [Link]

-

Suyoga Vardhan, D. M., Kumara, H. K., Pavan Kumar, H., & Channe Gowda, D. (2017). INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. International Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 19-27. [Link]

-

Arslan, H., Duran, N., Borekci, G., Ozer, C. K., & Akbay, C. (2009). Antimicrobial activity of some thiourea derivatives and their nickel and copper complexes. Molecules, 14(1), 519-527. [Link]

-

Wang, Y., Zhang, Y., Chen, X., Li, X., Li, Y., & Zhang, Y. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. International Journal of Molecular Sciences, 24(7), 6739. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. reddit.com [reddit.com]

- 5. Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals | bioRxiv [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. MTT Assay Principle [scispace.com]

- 9. MTT Assay Protocol | BioRender Science Templates [biorender.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. eurekaselect.com [eurekaselect.com]

- 19. Antiviral activity and mechanism of action of novel thiourea containing chiral phosphonate on tobacco mosaic virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 23. nanobioletters.com [nanobioletters.com]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea

Abstract

This technical guide provides a comprehensive examination of the spectroscopic analysis of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea, a molecule of interest in medicinal chemistry and materials science. Thiourea derivatives are a versatile class of compounds known for their wide range of biological activities and coordination properties.[1][2] Accurate structural elucidation and purity assessment are paramount for any application, making proficiency in spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy indispensable. This document offers field-proven insights into sample preparation, data acquisition, and spectral interpretation, grounded in authoritative references. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the characterization of heterocyclic thiourea derivatives.

Molecular Structure and Analytical Rationale

The structural integrity of a compound is the foundation of its function. For this compound, a combination of NMR and IR spectroscopy provides a complete and unambiguous confirmation of its molecular framework.

-

¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework, revealing the precise connectivity and electronic environment of each atom.

-

Infrared (IR) spectroscopy provides definitive confirmation of the functional groups present, such as the N-H and C=S moieties, which are critical to the molecule's identity and potential interactions.[3]

The following diagram illustrates the molecular structure with atom numbering used for spectral assignments throughout this guide.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For thiourea derivatives, specific experimental choices are critical for obtaining high-quality, interpretable data.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Expertise & Causality: DMSO-d₆ is the solvent of choice for thioureas. Unlike CDCl₃, it is a hydrogen bond acceptor, which slows down the proton exchange rate of the N-H groups. This allows the N-H proton signals to be observed as distinct, often broadened, peaks rather than being exchanged away or appearing as a very broad, uninterpretable baseline feature.[4]

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex aromatic regions of this molecule.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Number of Scans: 16-32 scans are typically adequate for a sample of this concentration.

-

Relaxation Delay (D1): Use a delay of at least 2 seconds to ensure proper T1 relaxation for quantitative integration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to yield singlets for all carbon atoms.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a wealth of information regarding the proton environments. The predicted chemical shifts (δ) are based on the analysis of structurally similar compounds.[1][5]

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Rationale & Insights |

| N1-H (Phenyl) | ~9.6 - 9.8 | singlet (broad) | - | 1H | This N-H proton, directly attached to the phenyl ring, is expected to be a broad singlet. Its chemical shift is influenced by hydrogen bonding and the electron-withdrawing nature of the adjacent thiocarbonyl group. |

| N2-H (Methylene) | ~8.0 - 8.3 | triplet (broad) | ~5-6 Hz | 1H | This N-H proton is coupled to the adjacent methylene (C8) protons, resulting in a triplet. The broadening is characteristic of protons on nitrogen. |

| Py-H (C2'', C6'') | ~8.4 - 8.6 | multiplet | - | 2H | The protons ortho to the pyridine nitrogen (C2'' and C6'') are the most deshielded in the pyridine ring due to the inductive effect of the nitrogen atom. |

| Py-H (C4'') | ~7.7 - 7.9 | multiplet | - | 1H | This proton will appear as a complex multiplet due to coupling with neighboring pyridine protons. |

| Py-H (C5'') | ~7.3 - 7.5 | multiplet | - | 1H | This proton is typically found in the mid-range of the aromatic region for a pyridine ring. |

| Ph-H (C2', C6') | ~7.4 - 7.6 | doublet | ~7-8 Hz | 2H | The ortho protons of the phenyl ring are deshielded by the thiourea group and will appear as a doublet. |

| Ph-H (C3', C5') | ~7.2 - 7.4 | triplet | ~7-8 Hz | 2H | The meta protons of the phenyl ring show a characteristic triplet pattern. |

| Ph-H (C4') | ~7.0 - 7.2 | triplet | ~7-8 Hz | 1H | The para proton is the most shielded of the phenyl ring protons. |

| CH₂ (C8) | ~4.6 - 4.8 | doublet | ~5-6 Hz | 2H | This methylene group is adjacent to the N2-H, and its signal is split into a doublet by this coupling. The chemical shift is downfield due to the proximity of the electronegative nitrogen and the pyridine ring. |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum confirms the carbon backbone of the molecule. The key diagnostic signal is the thiocarbonyl carbon.

| Assignment | Predicted δ (ppm) | Rationale & Insights |

| C=S (C7) | ~180 - 183 | The thiocarbonyl carbon is highly deshielded and appears far downfield, making it a unique and easily identifiable signal for thiourea derivatives.[6] |

| Aromatic C (C1', C3'', C2'', C6'') | ~130 - 150 | This region contains the quaternary carbons attached to nitrogen and the deshielded CH carbons of the pyridine ring. Specific assignment requires 2D NMR techniques (HSQC/HMBC). |

| Aromatic C (C2', C6', C4', C5'', C3', C5') | ~120 - 130 | This range includes the remaining protonated and non-protonated carbons of the phenyl and pyridine rings. |

| CH₂ (C8) | ~45 - 50 | The aliphatic methylene carbon appears in this region, shifted downfield by the adjacent nitrogen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups that define this compound.[7]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Expertise & Causality: ATR-FTIR is a modern, preferred method as it requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra without the need for preparing KBr pellets, which can be affected by atmospheric moisture.[8]

-

-

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Range: Scan from 4000 cm⁻¹ to 600 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is standard for routine analysis.

-

Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Background Correction: A background spectrum of the clean ATR crystal must be acquired immediately prior to the sample scan and automatically subtracted. This is a self-validating step to ensure that atmospheric H₂O and CO₂ signals are removed from the final spectrum.

IR Spectral Interpretation

The IR spectrum is interpreted by assigning absorption bands to specific molecular vibrations. The "fingerprint region" (below 1500 cm⁻¹) is complex but unique to the molecule.[7] Key diagnostic bands are found in the functional group region (4000-1500 cm⁻¹).

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Interpretation & Insights |

| 3400 - 3200 | Medium, Broad | N-H Stretching | This broad absorption is characteristic of the N-H bonds in the thiourea moiety, with broadening caused by hydrogen bonding.[3] |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretching | The presence of peaks above 3000 cm⁻¹ is a clear indication of C-H bonds on sp² hybridized carbons (aromatic rings).[9] |

| 2980 - 2850 | Weak | Aliphatic C-H Stretching | Peaks just below 3000 cm⁻¹ confirm the presence of the sp³ hybridized C-H bonds of the methylene (CH₂) group.[10] |

| ~1595, ~1520 | Strong-Medium | C=N/C=C Stretching & N-H Bending | This region contains coupled vibrations. The strong band around 1595 cm⁻¹ is often associated with the phenyl C=C stretch, while the band near 1520 cm⁻¹ is a characteristic "thioamide II band," having significant contributions from C-N stretching and N-H bending.[1] |

| ~1225 | Strong | C=S Stretching | This is a key diagnostic "thioamide I band," with a major contribution from the C=S stretch. Its position can vary, but it is typically a strong band in this region for thioureas.[1][11] |

| ~775, ~700 | Strong | C-H Out-of-plane Bending | These strong bands in the fingerprint region are characteristic of monosubstituted benzene and the substitution pattern on the pyridine ring, respectively. |

Integrated Analytical Workflow

Neither technique alone provides a complete picture. The true power of spectroscopic analysis lies in the integration of complementary data from both NMR and IR. The following workflow represents a best-practice approach to structural confirmation.

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N’-[Substituted Phenyl] Thiourea – Material Science Research India [materialsciencejournal.org]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. 12.7 Interpreting Infrared Spectra - Organic Chemistry | OpenStax [openstax.org]

- 8. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

A Technical Guide to the Solubility and Stability Profiling of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive technical framework for the systematic evaluation of 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea, a compound representative of the versatile thiourea class of molecules which are explored for a wide range of biological activities.[1][2][3][4] Poor aqueous solubility can severely limit oral bioavailability, while chemical instability can compromise therapeutic efficacy, safety, and shelf-life.

This document outlines field-proven, step-by-step protocols for determining both thermodynamic and kinetic solubility, leveraging the gold-standard shake-flask method. Furthermore, it details a robust strategy for chemical stability assessment through forced degradation studies, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5][6][7] Methodologies for creating a stability-indicating analytical method, primarily using High-Performance Liquid Chromatography (HPLC), are described to ensure that the parent compound can be accurately quantified in the presence of its degradation products.[8][9][10][11][12] By explaining the causality behind experimental choices and grounding all protocols in authoritative standards, this guide serves as a practical resource for generating the reliable and reproducible data essential for advancing drug development programs.

Introduction to Physicochemical Profiling